3-Methyl-4-hexyn-3-ol
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Overview
Description
3-Methyl-4-hexyn-3-ol is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond, making it an alkyne alcohol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-hexyn-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of propargyl alcohol with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl group of acetone, followed by protonation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the addition of acetylene to ketones, resulting in the formation of alkyne alcohols .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The triple bond can be reduced to a double bond or a single bond, resulting in the formation of alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
3-Methyl-4-hexyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-hexyn-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hexyn-3-ol: Similar structure but lacks the methyl group at the third carbon.
3-Methyl-1-pentyn-3-ol: Similar structure but with a different position of the triple bond.
2-Methyl-3-butyn-2-ol: Similar structure but with a shorter carbon chain.
Uniqueness
3-Methyl-4-hexyn-3-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which imparts distinct chemical reactivity and biological activity. Its specific arrangement of atoms allows for unique interactions with other molecules, making it valuable in various research and industrial applications .
Properties
CAS No. |
6320-68-9 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h8H,5H2,1-3H3 |
InChI Key |
VLRDHNINMBNPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC)O |
Origin of Product |
United States |
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